One area of research exploring (S)-(+)-2-Methylbutyronitrile is its potential as a building block for drug development. Its chiral structure allows for the creation of enantiopure drugs, which can offer several advantages over racemic mixtures (mixtures of both enantiomers) in terms of efficacy and safety []. Studies have investigated its use in the synthesis of various drug candidates, including anticonvulsants and antidepressants [, ].
(S)-(+)-2-Methylbutyronitrile is a chiral compound with the molecular formula CHN and a molecular weight of approximately 83.1317 g/mol. It is classified as a nitrile, specifically formed by the substitution of a cyano group at the second carbon of butane. This compound appears as a colorless liquid with a fruity odor, making it notable in various chemical applications, particularly in organic synthesis and pharmaceuticals .
Several methods exist for synthesizing (S)-(+)-2-Methylbutyronitrile:
(S)-(+)-2-Methylbutyronitrile finds applications across various fields:
Several compounds share structural similarities with (S)-(+)-2-Methylbutyronitrile. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylbutanenitrile | CHN | Non-chiral variant; used similarly in organic synthesis |
3-Methylbutyronitrile | CHN | Different position of cyano group; varied reactivity |
4-Methylbutyronitrile | CHN | Also non-chiral; utilized in similar applications |
(S)-(+)-2-Methylbutyronitrile's uniqueness lies in its chirality, which imparts distinct properties that are critical for specific applications in pharmaceuticals and agrochemicals. Its stereochemistry can significantly influence biological activity and reactivity compared to its non-chiral counterparts.
Flammable;Irritant